![molecular formula C25H25ClN4 B2777180 7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477239-56-8](/img/structure/B2777180.png)
7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class of compounds . This class of compounds has been explored for their antitubercular properties . The most potent derivative in this class was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structural design of these compounds is often based on the combination of other core scaffolds .Molecular Structure Analysis
The molecular structure of these compounds provides insights into their activity. For instance, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, which are factors that likely contribute to their drug-likeness during lead optimization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the ClogP value and molecular weight of these compounds are factors that contribute to their drug-likeness .Mechanism of Action
While the exact mechanism of action for “7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is not specified, the 7H-Pyrrolo[2,3-d]pyrimidine class of compounds has been studied for their inhibitory effects on various targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
While specific safety and hazard information for “7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is not available, it’s important to note that long-term or excessive exposure to similar compounds can lead to irritation of the respiratory mucosa, eyes, and skin .
Future Directions
The future directions for this class of compounds could involve further optimization of the lead compound, in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . Additionally, the development of new selective, effective, and safe anticancer agents using the pyrido[2,3-d]pyrimidine scaffold could be a promising direction .
properties
IUPAC Name |
7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4/c1-29(20-12-6-3-7-13-20)24-23-22(18-9-4-2-5-10-18)16-30(25(23)28-17-27-24)21-14-8-11-19(26)15-21/h2,4-5,8-11,14-17,20H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMYPGXQFEEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.